molecular formula C11H8FNO B1335457 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 691862-62-1

1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1335457
CAS No.: 691862-62-1
M. Wt: 189.19 g/mol
InChI Key: YLNZOYYQKGBXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the formylation of a pyrrole derivative. One common method is the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. For instance, the initial step could involve the bromination of 2-fluoroacetophenone, followed by condensation with a suitable amine to form the pyrrole ring. Subsequent formylation and deprotection steps yield the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Scientific Research Applications

1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the fluorophenyl group may enhance the compound’s binding affinity to specific molecular targets through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to its combination of a pyrrole ring, a fluorophenyl group, and an aldehyde functional group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, a compound of significant interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer therapeutics and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group. The molecular structure can be represented as follows:

  • Molecular Formula : C10_{10}H8_8F1_1N1_1O
  • Molecular Weight : 179.18 g/mol

Synthesis

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound through one-pot sequential multicomponent reactions. These methods involve the use of proline as a catalyst and have shown high yields (65-80%) for various substituted pyrrole-3-carbaldehydes, demonstrating the versatility of this approach in generating bioactive compounds .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have evaluated its cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • NCI-H460 (lung cancer)
  • SF-268 (brain cancer)

Table 1 summarizes the inhibitory concentrations (IC50IC_{50}) observed for this compound across different cell lines:

Cell LineIC50IC_{50} (µM)
MCF-712.50
NCI-H46042.30
SF-2683.79

These results indicate promising cytotoxic effects, particularly against the SF-268 cell line, suggesting that further investigations into its mechanism of action could yield valuable insights into its therapeutic potential .

Neuropharmacological Potential

In addition to its anticancer properties, this compound has been explored for its effects on serotonin receptors, specifically the 5-HT6 receptor. This receptor is implicated in cognitive processes and is a target for drugs aimed at treating cognitive deficits. Preliminary studies suggest that derivatives of pyrrole compounds can act as inverse agonists at this receptor, potentially enhancing cognitive function .

Case Studies

Several case studies have documented the effects of related compounds with similar structures on various biological systems:

  • Study on Anticancer Efficacy : A study evaluated a series of pyrrole derivatives, including those with fluorinated phenyl groups, and found significant growth inhibition in cancer cell lines with IC50IC_{50} values comparable to established chemotherapeutics .
  • Cognitive Enhancement Research : Another investigation focused on pyrrole derivatives as potential treatments for cognitive impairment associated with neurodegenerative diseases. The results indicated that certain modifications to the pyrrole structure enhanced binding affinity to serotonin receptors .

Properties

IUPAC Name

1-(2-fluorophenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNZOYYQKGBXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.